FAPI-4

Descripción

Propiedades

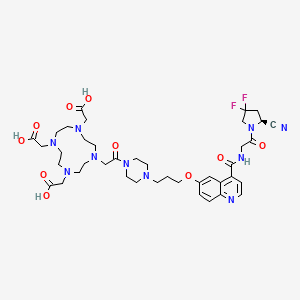

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWDAESAANBIGG-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54F2N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374782-02-0 | |

| Record name | DOTA-fapi-04 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTA-FAPI-04 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of FAPI-4 in Cancer-Associated Fibroblasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology, primarily due to its selective and high-level expression on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of a wide array of epithelial cancers.[1][2][3] CAFs are a critical component of the tumor stroma, actively participating in tumor progression, invasion, metastasis, and immunosuppression.[2][4][5] FAPI-4, a quinoline-based small molecule inhibitor, has garnered significant attention for its potential in both diagnostic imaging (as a PET tracer) and targeted radionuclide therapy.[4][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound in CAFs, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

This compound: Targeting the Enzymatic Activity of FAP

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of FAP. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities, playing a crucial role in extracellular matrix (ECM) remodeling.[4][5] By binding to the enzymatic domain of FAP, this compound blocks its ability to cleave substrates, thereby disrupting the pro-tumorigenic functions of CAFs.[8]

Molecular Interactions

Docking models suggest that this compound binds to the active site of FAP, with key interactions involving residues such as D60, W155, K209, and W298. The 4,4-difluoroproline structure of FAPI-04 contributes to its enhanced stability and high binding affinity.[6][8]

Quantitative Data: Binding Affinity and Inhibition

The efficacy of this compound as a FAP inhibitor is underscored by its high binding affinity and potent inhibitory activity. The following table summarizes key quantitative data for this compound and related compounds.

| Compound | Parameter | Value | Cell Line/System | Reference |

| FAPI-04 | IC50 | 6.55 nM | Human FAP enzyme assay | [9] |

| FAPI-04 | IC50 | 32 nM | FAP-transfected human fibrosarcoma cells | [10] |

| [177Lu]Lu-FAPI-04 | Tumor Uptake | 9.44 %ID/g (4h post-injection) | BALB/c nu/nu mice with tumors | [1] |

| [177Lu]Lu-FAPI-04 | Tumor Uptake | 3.0 %ID/g (24h post-injection) | FAP-transfected HT-1080 xenografts | [11] |

| FAPI-C12 | IC50 | 6.80 ± 0.58 nM | Cell binding assay with [68Ga]Ga-FAPI-04 | [12] |

| FAPI-C16 | IC50 | 5.06 ± 0.69 nM | Cell binding assay with [68Ga]Ga-FAPI-04 | [12] |

Downstream Signaling Pathways Modulated by FAP Inhibition

The inhibition of FAP's enzymatic activity by this compound is proposed to have significant downstream effects on intracellular signaling pathways within CAFs and the broader TME. FAP expression in CAFs has been linked to the activation of pro-tumorigenic signaling cascades that promote cell proliferation, migration, and invasion. By inhibiting FAP, this compound is expected to attenuate these signaling pathways.[8]

Key Signaling Pathways Influenced by FAP Activity

-

PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FAP activity in CAFs can contribute to the activation of the PI3K/AKT pathway, and its inhibition is a potential downstream effect of this compound.[1][8][13][14][15][16]

-

Ras/ERK Pathway: Another critical pathway involved in cell proliferation and differentiation, the Ras/ERK pathway can be influenced by FAP-mediated signaling in the TME.[8]

-

FAK Pathway: Focal Adhesion Kinase (FAK) is a key mediator of cell adhesion and migration. FAP's role in ECM remodeling suggests a link to FAK signaling, which would be disrupted by this compound.[8]

Caption: this compound inhibits FAP, potentially downregulating PI3K/AKT, Ras/ERK, and FAK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FAP Enzyme Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of FAP and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 380/460 nm)

Protocol:

-

Dilute the recombinant human FAP enzyme to a working concentration (e.g., 0.2 µg/mL) in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 50 µL of the diluted FAP enzyme to each well of the 96-well plate.

-

Add 25 µL of the this compound dilutions or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Prepare the fluorogenic substrate to a working concentration (e.g., 100 µM) in Assay Buffer.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader at 37°C for a specified duration (e.g., 60 minutes), taking readings at regular intervals.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Caption: Workflow for determining FAP enzyme activity and inhibition by this compound.

Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of this compound on the migratory capacity of CAFs.

Materials:

-

Cancer-Associated Fibroblasts (CAFs)

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

Chemoattractant (e.g., medium with 10% FBS)

-

This compound

-

Cell stain (e.g., Crystal Violet) or fluorescence-based detection kit

-

Cotton swabs

-

Microscope

Protocol:

-

Culture CAFs to ~80% confluency.

-

Starve the cells in serum-free medium for 18-24 hours.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add chemoattractant to the lower wells of the Boyden chamber.

-

Place the inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Add this compound at various concentrations or a vehicle control to the upper chamber.

-

Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell migration (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescence-based kit.

-

Compare the number of migrated cells between the this compound treated and control groups.[15][18]

Caption: Workflow for assessing the effect of this compound on CAF migration.

In Vivo Tumor Model Studies

These studies evaluate the efficacy of this compound in a physiological context.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Tumor cells (e.g., human pancreatic cancer cell line PANC-1) and/or CAFs

-

Radiolabeled this compound (e.g., [177Lu]Lu-FAPI-04 for therapy studies, [68Ga]Ga-FAPI-04 for imaging)

-

Calipers for tumor measurement

-

Imaging system (e.g., PET/CT scanner)

-

Gamma counter

Protocol for a Therapy Study:

-

Subcutaneously inject a mixture of tumor cells and CAFs (or tumor cells that induce a stromal response) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer radiolabeled this compound (e.g., [177Lu]Lu-FAPI-04) or a vehicle control intravenously.

-

Monitor tumor growth regularly using calipers.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors and major organs.

-

Measure the radioactivity in the excised tissues using a gamma counter to determine the biodistribution of the radiotracer.

-

Perform histological and immunohistochemical analysis on the tumor tissues to assess changes in the TME.[7]

Conclusion

This compound represents a promising strategy for targeting cancer-associated fibroblasts within the tumor microenvironment. Its mechanism of action is centered on the potent and selective inhibition of FAP's enzymatic activity, which in turn is expected to disrupt the pro-tumorigenic functions of CAFs by modulating key signaling pathways and the extracellular matrix. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other FAP inhibitors in the fight against cancer. Further research is warranted to fully elucidate the intricate downstream signaling consequences of this compound binding and to optimize its therapeutic application.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. New Frontiers in Cancer Imaging and Therapy Based on Radiolabeled Fibroblast Activation Protein Inhibitors: A Rational Review and Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging Cancer-Associated Fibroblasts (CAFs) with FAPi PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Frontiers | Risk Signature of Cancer-Associated Fibroblast–Secreted Cytokines Associates With Clinical Outcomes of Breast Cancer [frontiersin.org]

- 11. Enhancing fibroblast activation protein (FAP)-targeted radionuclide therapy with albumin binding, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. cusabio.com [cusabio.com]

- 15. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]

FAPI-4: A Technical Guide to Binding Affinity and Specificity for Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention. FAP Inhibitors (FAPIs) are a class of small molecules designed to bind to FAP with high affinity and specificity. This technical guide focuses on FAPI-4 (often used interchangeably with FAPI-04), providing a comprehensive overview of its binding characteristics.

This compound Binding Affinity

The binding affinity of this compound and its derivatives to FAP is a critical parameter for their efficacy as imaging agents and therapeutics. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate a higher binding affinity.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of this compound and related compounds for FAP.

| Compound | Assay Type | Cell Line/System | IC50 (nM) | Kd (nM) | Reference(s) |

| FAPI-04 | Competitive Binding | HT1080-FAP cells | 1.03 - 32 | - | [1][2] |

| [natGa]Ga-FAPI-04 | Enzymatic Assay | Recombinant Human FAP | 1.03 ± 0.44 | - | [1] |

| FAPI-C12 | Competitive Binding | HT1080-FAP cells | 6.80 ± 0.58 | - | [3] |

| FAPI-C16 | Competitive Binding | HT1080-FAP cells | 5.06 ± 0.69 | - | [3] |

| NOTA-P-FAPI | Surface Plasmon Resonance | Recombinant Human FAP | - | 0.073 | |

| NOTA-FAPI-42 | Surface Plasmon Resonance | Recombinant Human FAP | - | 0.011 | |

| DOTA-FAPI-04 | Surface Plasmon Resonance | Recombinant Human FAP | - | 0.063 |

This compound Binding Specificity

High specificity for FAP over other related proteases is crucial to minimize off-target effects. A common protein for specificity testing is Dipeptidyl Peptidase 4 (DPP4), which shares structural homology with FAP.

Quantitative Specificity Data

| Compound | Target | IC50 (nM) | Selectivity (DPP4 IC50 / FAP IC50) | Reference(s) |

| FAPI-04 | FAP | 32 | >3125 | [2] |

| FAPI-04 | DPP4 | >100,000 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding affinity and specificity data.

Competitive Radioligand Binding Assay

This assay determines the ability of a non-radiolabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to FAP.

Materials:

-

HT1080-FAP cells (human fibrosarcoma cells overexpressing FAP)

-

Radiolabeled FAPI tracer (e.g., [177Lu]Lu-FAPI-04)

-

Unlabeled this compound test compound

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Gamma counter

Procedure:

-

Cell Seeding: Seed HT1080-FAP cells in a 96-well plate at a density of 1 x 105 cells per well and incubate for 24 hours.

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled this compound compound in cell culture medium. The final concentrations should typically range from 1 nM to 5 µM.

-

Washing: Gently wash the cells once with fresh medium.

-

Competition Reaction: Add 90 µL of the diluted unlabeled this compound to the respective wells.

-

Addition of Radioligand: Add a fixed concentration of the radiolabeled FAPI tracer to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Washing: Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis: Lyse the cells to release the bound radioligand.

-

Quantification: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human FAP protein

-

This compound compound

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit for ligand immobilization

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using the amine coupling kit.

-

Immobilize the recombinant human FAP protein onto the activated surface.

-

Deactivate any remaining active esters.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the this compound compound in the running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate.

-

-

Data Acquisition:

-

Monitor the change in the refractive index in real-time as the analyte binds to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

-

-

Dissociation:

-

After the association phase, inject running buffer to monitor the dissociation of the this compound from the FAP protein.

-

-

Regeneration:

-

If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.

-

-

Data Analysis:

-

Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

FAP Inhibition and Downstream Signaling

Binding of this compound to the enzymatic pocket of FAP inhibits its proteolytic activity. This can impact downstream signaling pathways that are often dysregulated in the tumor microenvironment.

References

- 1. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Enhancing fibroblast activation protein (FAP)-targeted radionuclide therapy with albumin binding, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

FAPI-4: A Technical Guide to a Promising Fibroblast Activation Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, making it a highly attractive target for both diagnostic imaging and targeted radionuclide therapy. FAPI-4, a quinoline-based small molecule inhibitor, has emerged as a leading theranostic ligand for FAP. When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables sensitive and specific imaging of FAP-positive tumors via Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical evaluation of this compound, including its mechanism of action, binding characteristics, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a potent inhibitor of Fibroblast Activation Protein (FAP).[1] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which facilitates the stable coordination of various radiometals for imaging and therapeutic applications.

Chemical Structure:

-

IUPAC Name: (S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid[2]

-

Synonyms: FAPI-04, DOTA-fapi-04[3]

Physicochemical Properties:

| Property | Value | References |

| Molecular Formula | C₄₀H₅₄F₂N₁₀O₁₀ | [1][4][5] |

| Molecular Weight | 872.91 g/mol | [1][4][5] |

| CAS Number | 2374782-02-0 | [1][4] |

| Appearance | Powder | [6] |

| Solubility | DMSO: ≥ 60 mg/mL | [4] |

| Storage | Store at -20°C in a dry, sealed container, away from direct sunlight. | [3][4] |

| Stability | Stock solutions are unstable; it is recommended to prepare them fresh. | [6] |

Synthesis of this compound

The synthesis of the this compound precursor involves a multi-step process. While a detailed, publicly available step-by-step protocol for the entire synthesis is not consolidated in a single source, the general approach involves the synthesis of key intermediates followed by their conjugation. The key fragments are the quinoline-4-carboxamide moiety, the 2-cyano-4,4-difluoropyrrolidine group, and the DOTA chelator connected via a linker. The final step typically involves the radiolabeling of the DOTA-FAPI-4 precursor with a suitable radionuclide.

General Synthetic Strategy:

The synthesis generally proceeds through the coupling of a functionalized quinoline carboxylic acid with a protected amino acid derivative, which is then linked to the cyanopyrrolidine warhead. This core structure is subsequently conjugated to a linker attached to the DOTA chelator.

Below is a generalized workflow for the synthesis of radiolabeled this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of Fibroblast Activation Protein. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma and play a crucial role in tumor progression, invasion, and metastasis.

Upon binding to FAP, this compound inhibits its enzymatic activity. This inhibition is thought to disrupt the signaling pathways that are promoted by FAP activity, thereby impeding tumor growth and metastasis. The downstream signaling pathways affected by FAP inhibition include the PI3K/AKT, Ras/ERK, and FAK pathways, which are critical for cell proliferation, migration, and invasion.[7]

Experimental Data

Binding Affinity and Specificity

This compound exhibits high binding affinity and specificity for FAP. The inhibitory potency is typically determined through competitive binding assays.

| Compound | IC₅₀ (FAP) | Reference |

| FAPI-04 | 32 nM | [1] |

| Ga-FAPI-04 | 1.03 ± 0.44 nM | [1] |

In Vitro and In Vivo Studies

Numerous in vitro and in vivo studies have demonstrated the potential of radiolabeled this compound for tumor imaging. These studies typically involve cell uptake assays, biodistribution studies in animal models, and PET/CT imaging.

Key Findings from Preclinical Studies:

-

High Tumor Uptake: Radiolabeled this compound shows rapid and high accumulation in FAP-positive tumors.[4]

-

Favorable Pharmacokinetics: The tracer is cleared relatively quickly from non-target tissues, leading to high tumor-to-background ratios and excellent image contrast.[7]

-

In Vivo Stability: Radiolabeled this compound demonstrates good stability in vivo.[8]

Experimental Protocols

Competitive Binding Assay

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against FAP.

In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound in a tumor-bearing mouse model.

Clinical Significance and Future Directions

Radiolabeled this compound has demonstrated significant promise in clinical settings for the diagnosis and staging of a wide range of cancers.[3] FAPI-PET/CT often shows higher tumor-to-background ratios compared to the standard-of-care, [¹⁸F]FDG-PET/CT, particularly in tumors with low glucose metabolism.[3] This has led to improved detection of primary tumors and metastatic lesions.

Ongoing research is focused on developing this compound derivatives with improved tumor retention to enhance their therapeutic efficacy when labeled with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ²²⁵Ac).[2] The development of FAPI-based radioligand therapy holds the potential for a paradigm shift in the treatment of FAP-positive malignancies.

Conclusion

This compound is a highly promising FAP-targeted ligand with significant potential for cancer theranostics. Its favorable chemical properties, high binding affinity, and excellent in vivo performance make it a valuable tool for both diagnostic imaging and the development of targeted radionuclide therapies. Further research and clinical trials are warranted to fully elucidate its clinical utility and to expand its applications in oncology.

References

- 1. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model [frontiersin.org]

- 5. Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Evaluation of FAPI-4 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Fibroblast Activation Protein Inhibitor-4 (FAPI-4) in various xenograft models. This compound, a quinoline-based molecule, has emerged as a promising theranostic agent targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. Its low expression in healthy tissues makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This guide synthesizes key findings from preclinical studies, detailing experimental methodologies, quantitative data, and the underlying principles of this compound's application in oncology research.

I. Introduction to this compound and its Mechanism of Action

Fibroblast Activation Protein (FAP) plays a crucial role in tumor growth, invasion, and metastasis by remodeling the extracellular matrix. This compound and its derivatives are small molecules designed to specifically bind to the enzymatic pocket of FAP. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), this compound enables non-invasive visualization of FAP-expressing tumors using Positron Emission Tomography (PET). When chelated with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), it can deliver targeted radiation to the tumor stroma, minimizing off-target toxicity.[1][2][3]

The fundamental principle behind this compound's utility is its high affinity and specificity for FAP, which is overexpressed in the stroma of a wide array of epithelial cancers, including pancreatic, breast, lung, and gastrointestinal tumors.[4][5] Preclinical studies in xenograft models are essential to determine the biodistribution, tumor uptake, and therapeutic efficacy of radiolabeled this compound derivatives before clinical translation.

II. Experimental Methodologies

The preclinical assessment of this compound in xenograft models typically involves a series of standardized experiments to characterize its pharmacokinetic and pharmacodynamic properties.

A. Xenograft Model Establishment

A variety of human cancer cell lines are used to establish subcutaneous or orthotopic xenograft models in immunocompromised mice (e.g., BALB/c nude or NRG mice). The choice of cell line is critical as FAP expression can vary significantly. Some commonly used cell lines in this compound preclinical studies include:

-

PANC-1 and MIA PaCa-2 (Pancreatic Cancer): These models are used to evaluate FAPI tracers in pancreatic ductal adenocarcinoma, a tumor type known for its dense desmoplastic stroma rich in CAFs.[3][6]

-

U87MG (Glioblastoma): This cell line is utilized for developing brain tumor models, where FAPI-PET imaging can offer a significant advantage due to the low background signal in the brain compared to traditional ¹⁸F-FDG PET.[4][7]

-

4T1 (Breast Cancer): A murine breast cancer cell line used in syngeneic models to study the interaction of FAPI tracers with a competent immune system.[1][8]

-

N87 and NUGC4 (Gastric Cancer): These models are employed to assess the performance of FAPI tracers in gastric adenocarcinoma.[9]

-

HT-1080-FAP (Fibrosarcoma): A genetically engineered cell line that overexpresses FAP, serving as a positive control for FAP-specific uptake.[10]

Typically, 5 x 10⁶ to 1 x 10⁷ cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank or orthotopically into the relevant organ of the mice.[7][10] Tumors are allowed to grow to a specified size (e.g., 1 cm³) before the imaging or therapy studies commence.[10]

B. Radiosynthesis of this compound Tracers

This compound is a precursor molecule that is chelated with a radionuclide. The most common derivatives include:

-

[⁶⁸Ga]Ga-DOTA-FAPI-04: Labeled with Gallium-68 for PET imaging.

-

[¹⁸F]AlF-NOTA-FAPI-04: Labeled with Fluorine-18, which offers a longer half-life than ⁶⁸Ga, allowing for more flexible imaging protocols and centralized production.[8][11]

-

[⁶⁴Cu]Cu-FAPI-04: Copper-64 has a longer half-life (12.7 hours), enabling delayed imaging to assess tracer retention.[3][6][12]

-

[²²⁵Ac]Ac-FAPI-04 and [¹⁷⁷Lu]Lu-FAPI-04: Labeled with therapeutic alpha- and beta-emitters, respectively, for targeted radionuclide therapy studies.[3][6][13]

The radiolabeling process typically involves incubating the this compound precursor with the desired radionuclide at an elevated temperature for a short period, followed by purification. Quality control is performed to ensure high radiochemical purity (>95%).[8]

C. In Vivo PET Imaging

Mice bearing xenograft tumors are intravenously injected with the radiolabeled this compound tracer. The administered dose varies depending on the radionuclide and the specific study, but is typically in the range of 3.6-7.4 MBq per mouse.[3][6] Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours) to visualize the biodistribution of the tracer.[9] Image analysis is performed by drawing regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake, often expressed as the mean Standardized Uptake Value (SUVmean) or the percentage of injected dose per gram of tissue (%ID/g).[6][12]

D. Ex Vivo Biodistribution Studies

Following the final imaging session, mice are euthanized, and key organs (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone) are harvested and weighed. The radioactivity in each organ is measured using a gamma counter. The uptake in each organ is calculated as %ID/g.[1] This method provides a more accurate quantification of tracer distribution than imaging-based analysis.

E. Therapeutic Efficacy Studies

For therapeutic this compound derivatives like [²²⁵Ac]Ac-FAPI-04, tumor-bearing mice are injected with a therapeutic dose (e.g., 34 kBq).[3][6] Tumor growth is monitored over time by measuring tumor volume. Body weight is also tracked as an indicator of systemic toxicity. The therapeutic efficacy is determined by comparing the tumor growth rate and survival of the treated group to a control group receiving a vehicle or a non-therapeutic compound.[3]

F. Immunohistochemistry (IHC)

To confirm that the tracer uptake correlates with FAP expression, tumor tissues are often resected after the study, sectioned, and stained with an anti-FAP antibody.[3][6] This histological analysis validates the presence of the target molecule in the xenograft model.

III. Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of various this compound derivatives in different xenograft models.

Table 1: Biodistribution of [⁶⁴Cu]Cu-FAPI-04 in Pancreatic Cancer Xenograft Models (SUVmean)[6][12]

| Organ/Tumor | PANC-1 Xenograft (SUVmean ± SD) | MIA PaCa-2 Xenograft (SUVmean ± SD) |

| Tumor | 0.23 ± 0.07 | 0.17 ± 0.03 |

| Muscle | 0.04 ± 0.03 | - |

| Heart | 0.10 ± 0.03 | - |

| Liver | 0.91 ± 0.23 | - |

| Intestine | 0.32 ± 0.17 | - |

| Kidneys | 0.52 ± 0.48 | - |

| Bladder | 26.72 ± 31.11 | - |

Data acquired from delayed PET scans 2.5 hours post-injection.

Table 2: Comparative Tumor Uptake of Different FAPI Tracers in Various Xenograft Models (%ID/g)

| Tracer | Xenograft Model | Tumor Uptake (%ID/g ± SD) | Time Point (p.i.) | Reference |

| [⁶⁸Ga]Ga-(FAPI-04)₂ | SKOV3 | ~2x [⁶⁸Ga]Ga-FAPI-04 | 3 h | [13] |

| [¹⁸F]FAPI-42-RGD | N87-18.2 | 5.81 ± 1.84 | 4 h | [9] |

| [¹¹¹In]QCP02 | U87 | 18.2 | 30 min | [5] |

| [¹¹C]RJ1102 | U87MG | > [⁶⁸Ga]Ga-DOTA-FAPI-04 | 60 min | [7] |

| FAPI-21 | HT-1080-FAP | > FAPI-04 | - | [10] |

| [⁶⁸Ga]Ga-SB04028 | HEK293T:hFAP | 10.1 ± 0.42 | 1 h | [14] |

This table presents a comparative summary from multiple sources, highlighting the performance of different FAPI derivatives.

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a radiolabeled this compound tracer in a xenograft model.

Caption: Preclinical evaluation workflow for this compound tracers.

B. FAP Targeting in the Tumor Microenvironment

This diagram illustrates the principle of this compound targeting cancer-associated fibroblasts within the tumor microenvironment.

Caption: this compound targeting FAP on CAFs in the tumor stroma.

V. Conclusion

The preclinical evaluation of this compound in xenograft models has consistently demonstrated its potential as a highly specific and effective agent for both the diagnosis and therapy of a wide range of FAP-positive cancers. The high tumor-to-background ratios observed in PET imaging studies, coupled with the significant tumor growth inhibition seen in radionuclide therapy experiments, underscore the promise of this approach. Further research, including the development of FAPI derivatives with improved tumor retention and pharmacokinetic profiles, is ongoing and will likely expand the clinical applications of FAP-targeted theranostics. This guide provides a foundational understanding of the core methodologies and data that form the basis of this compound's preclinical validation.

References

- 1. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theranostics Targeting Fibroblast Activation Protein in the Tumor Stroma: 64Cu- and 225Ac-Labeled FAPI-04 in Pancreatic Cancer Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theranostics Targeting Fibroblast Activation Protein in the Tumor Stroma: 64Cu- and 225Ac-Labeled FAPI-04 in Pancreatic Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 18F-FAPI-42-RGD as a novel dual-targeting PET tracer in gastric cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Illuminating the Tumor Microenvironment: A Technical Guide to FAPI-4 Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a complex and dynamic landscape that profoundly influences cancer progression, metastasis, and response to therapy. A key cellular component of the TME is the cancer-associated fibroblast (CAF), characterized by the expression of Fibroblast Activation Protein (FAP). FAP has emerged as a highly specific and promising target for both diagnostic imaging and therapeutic intervention. This technical guide provides an in-depth exploration of FAPI-4, a quinoline-based FAP inhibitor, and its role in positron emission tomography (PET) imaging of the TME. We will delve into the molecular mechanisms, quantitative imaging data, detailed experimental protocols, and the intricate signaling pathways governed by FAP, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rise of FAP-Targeted Imaging

Conventional cancer imaging with 18F-Fluorodeoxyglucose (FDG) PET relies on the increased glucose metabolism of tumor cells. However, FDG-PET suffers from limitations, including low avidity in certain tumor types and non-specific uptake in inflammatory conditions.[1] FAP-targeted imaging offers a paradigm shift by visualizing the stromal component of tumors, which can constitute up to 90% of the tumor mass.[2] FAP is a type II transmembrane serine protease that is overexpressed on CAFs in a wide variety of cancers, while its expression in healthy adult tissues is virtually absent, making it an ideal imaging biomarker.[3][4]

This compound, a potent and selective FAP inhibitor, can be radiolabeled with positron-emitting radionuclides, most commonly Gallium-68 (68Ga), for PET imaging.[5] 68Ga-FAPI-4 PET has demonstrated superior tumor-to-background contrast and higher detection rates for various malignancies compared to FDG-PET, particularly in tumors with low glucose metabolism.[4][6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that binds with high affinity and specificity to the enzymatic pocket of FAP.[7] The binding of this compound to FAP is based on a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[8] Molecular docking studies reveal that this compound interacts with key residues within the FAP binding site, including D60, W155, K209, and W298, leading to potent inhibition of its enzymatic activity.[8] This high-affinity binding allows for the retention of the radiolabeled this compound tracer within the tumor stroma, enabling visualization by PET imaging.

Quantitative Data in this compound PET Imaging

The uptake of this compound in tumors is quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation. The tumor-to-background ratio (TBR) is another critical metric that highlights the contrast between the tumor and surrounding healthy tissue. The following tables summarize key quantitative data from clinical studies using this compound and other closely related FAPI tracers.

Table 1: Maximum Standardized Uptake Values (SUVmax) of 68Ga-FAPI PET in Various Cancers

| Cancer Type | Number of Patients/Lesions | Mean SUVmax (± SD) or Range | Reference |

| Sarcoma | N/A | >12 | [4] |

| Esophageal Cancer | N/A | >12 | [4] |

| Breast Cancer | N/A | >12 | [4] |

| Cholangiocarcinoma | N/A | >12 | [4] |

| Lung Cancer | N/A | >12 | [4] |

| Pancreatic Cancer | 62 | 15.65 (range, 3.70–34.50) | [9] |

| Gastric Cancer | 35 | Primary: 100% detection | [6] |

| Colorectal Cancer | 35 | N/A | [6] |

| Head and Neck Cancer | N/A | 6 < SUVmax < 12 | [10] |

| Ovarian Cancer | N/A | 6 < SUVmax < 12 | [10] |

| Prostate Cancer | N/A | 6 < SUVmax < 12 | [10] |

| Hepatocellular Carcinoma | 34 | N/A | [6] |

Table 2: Tumor-to-Background Ratios (TBR) in FAPI PET Imaging

| Cancer Type | Tracer | Mean TBR (Tumor SUVmax / Background SUVmean) | Background Reference | Reference |

| Various Cancers | 68Ga-FAPI-46 | Tumor/Muscle: >6 (high uptake group) | Muscle | [4] |

| Pancreatic Cancer | 18F-FAPI-04 | 10.63 | Liver | [9] |

| Various Cancers | 68Ga-FAPI-46 | Tumor/Liver: Varies by time point | Liver | [2] |

| Lung Adenocarcinoma | 18F-FAPI-04 | 4.47 ± 3.75 | Contralateral Lung | [11] |

| Peritoneal Metastasis | 18F-FAPI-04 | 7.53 (T/L), 8.76 (T/B) | Liver, Blood Pool | [12] |

Experimental Protocols

Radiolabeling of this compound with Gallium-68 (68Ga)

This protocol describes a typical manual radiolabeling procedure for preparing 68Ga-FAPI-4 for clinical use. Automated synthesis modules are also commonly employed.

Materials:

-

68Ge/68Ga generator

-

This compound precursor (e.g., DOTA-FAPI-4)

-

Sodium acetate buffer (e.g., 0.25M or 1M)

-

Hydrochloric acid (e.g., 0.6 M) for elution

-

Ethanol

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Sterile filters (0.22 µm)

-

Heating block or water bath

-

Radio-HPLC system for quality control

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.6 M HCl to obtain 68GaCl3 solution.

-

Reaction Mixture Preparation: In a sterile reaction vial, mix the 68GaCl3 eluate with the this compound precursor (typically 30-50 µg).[13][14]

-

pH Adjustment: Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.3-3.6.[13]

-

Heating: Heat the reaction vial at 95-100°C for 15-20 minutes.[2][13]

-

Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge to trap the 68Ga-FAPI-4.

-

Elution of Product: Elute the 68Ga-FAPI-4 from the cartridge with a small volume of ethanol (e.g., 0.5 mL).[13]

-

Formulation: Dilute the ethanolic solution with sterile water for injection and pass it through a 0.22 µm sterile filter into a sterile product vial.

-

Quality Control: Perform quality control using radio-HPLC to determine radiochemical purity and specific activity.[14] The radiochemical purity should be >95%.

Patient Preparation and PET/CT Imaging Protocol

Patient Preparation:

-

No specific dietary restrictions or fasting are required for FAPI-PET imaging, which is a significant advantage over FDG-PET.[15]

-

Ensure adequate hydration.

-

Obtain written informed consent from the patient.

Imaging Procedure:

-

Tracer Injection: Administer 122–312 MBq of 68Ga-FAPI-4 intravenously.[4]

-

Uptake Time: The optimal uptake time can vary, but images are typically acquired 10 to 60 minutes post-injection.[15][16] A 60-minute uptake time is often used for consistency with other PET tracers.[16]

-

Image Acquisition:

-

Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Acquire PET data from the vertex to the mid-thigh, with an acquisition time of 2-3 minutes per bed position.

-

-

Image Reconstruction: Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm.[15]

-

Image Analysis: Analyze the images visually and semi-quantitatively by calculating SUVmax and TBRs in areas of abnormal uptake.[9]

FAP Signaling in the Tumor Microenvironment

FAP plays a crucial role in shaping the TME through various signaling pathways that promote tumor growth, invasion, and immune evasion.

FAP-Mediated Extracellular Matrix (ECM) Remodeling

FAP possesses both dipeptidyl peptidase and endopeptidase activity, allowing it to degrade components of the ECM, such as denatured type I collagen.[17][18] This remodeling of the ECM creates pathways for tumor cell invasion and metastasis.

Caption: FAP-mediated degradation of the extracellular matrix.

FAP-Induced Immunosuppression

FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and inhibiting T-cell function. This is partly mediated through the STAT3-CCL2 signaling axis.

Caption: FAP-STAT3-CCL2 signaling pathway leading to immunosuppression.

Workflow for this compound PET in Research and Drug Development

Caption: Workflow of this compound imaging from preclinical to clinical application.

Conclusion and Future Directions

This compound PET imaging represents a significant advancement in oncology, providing a powerful tool to non-invasively characterize the tumor microenvironment. Its high specificity for cancer-associated fibroblasts and superior imaging characteristics compared to FDG-PET in many cancers open up new avenues for improved diagnosis, staging, and treatment response assessment. The ability to target the tumor stroma also holds immense promise for the development of FAP-targeted radioligand therapies (theranostics). Further research and prospective clinical trials are warranted to fully establish the clinical utility of this compound PET in routine oncological practice and to explore its potential in other diseases characterized by fibroblast activation, such as fibrosis and arthritis. This technical guide provides a solid foundation for researchers and clinicians to understand and utilize this innovative imaging modality in their pursuit of advancing cancer care.

References

- 1. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dosisoft.com [dosisoft.com]

- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Superiority of FAPI-PET/CT for examining multiple malignant tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18F-FAPI-04 Outperforms 18F-FDG PET/CT in Clinical Assessments of Patients with Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]

- 11. Comparison of the diagnostic accuracy between 18F-FAPI-04 PET/CT and 18F-FDG PET/CT in the clinical stage IA of lung adenocarcinoma - Liang - Journal of Thoracic Disease [jtd.amegroups.org]

- 12. Characteristics of 18F-FAPI-04 PET/CT in patients with peritoneal metastasis and to predict treatment efficacy, a head-to-head comparison with 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. spandidos-publications.com [spandidos-publications.com]

FAPI-Targeted PET Imaging in Non-Oncologic Fibrotic Diseases: A Technical Guide

Executive Summary: Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, pose a significant diagnostic and therapeutic challenge across a range of non-oncologic conditions. At the core of the fibrotic process are activated fibroblasts, which overexpress Fibroblast Activation Protein (FAP). This has led to the development of quinoline-based FAP Inhibitor (FAPI) radiotracers for Positron Emission Tomography (PET), enabling non-invasive visualization and quantification of active fibrosis. This technical guide provides a comprehensive overview of the application of FAPI-PET in non-oncologic fibrotic diseases, detailing experimental methodologies, summarizing quantitative data, and illustrating key pathways and workflows. It is intended for researchers, scientists, and drug development professionals working to advance the understanding and treatment of fibrotic disorders.

Mechanism of FAPI Radiopharmaceuticals

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1] It is highly expressed on the surface of activated fibroblasts, which are key drivers of tissue remodeling and fibrosis, but shows minimal expression in healthy tissues.[2] FAPI radiopharmaceuticals are small molecule inhibitors of FAP, such as FAPI-04 and FAPI-46, chelated with a radionuclide, most commonly Gallium-68 (⁶⁸Ga).[1][3] When administered, these tracers circulate and bind with high affinity to FAP-expressing cells in areas of active fibrosis. The emitted positrons from the radionuclide allow for in-vivo visualization and quantification of fibrotic activity using PET imaging.[1] This targeted approach provides high-contrast images, distinguishing active fibrotic lesions from healthy tissue.

Applications in Non-Oncologic Fibrotic Diseases

FAPI-PET has demonstrated significant potential for the diagnosis, staging, and monitoring of various fibrotic conditions.

Early detection of liver fibrosis is crucial as it can progress to cirrhosis and hepatocellular carcinoma.[4][5] FAPI-PET shows promise in non-invasively staging liver fibrosis. Studies have demonstrated a strong correlation between hepatic FAPI uptake and the histological stage of liver fibrosis.[6][7]

| Study Type | Tracer | Key Findings | Correlation Coefficients (r) | Reference |

| Preclinical (Swine Model) | ⁶⁸Ga-FAPI-46 | Liver FAPI uptake strongly correlated with Collagen Proportionate Area (CPA). | r = 0.89 (p < 0.001) | [7] |

| Clinical (Human) | ⁶⁸Ga-DOTA-FAPI-04 | Hepatic uptake moderately correlated with inflammation grades and fibrosis stages. | r = 0.517 to 0.584 (inflammation), r = 0.653 to 0.698 (fibrosis) | [8] |

| Clinical (Human) | ⁶⁸Ga-FAPI | Positive correlation between hepatic FAPI uptake and APRI score. | r = 0.183 (p = 0.009) | [4] |

| Preclinical (Mouse Model) | ⁶⁸Ga-DOTA-FAPI-04 | FAPI uptake was notably higher in fibrotic mice, peaking at week 10. | - | [8] |

Table 1: Quantitative Data from FAPI-PET Studies in Liver Fibrosis

FAPI-PET is being explored as a tool to assess active fibrosis in interstitial lung diseases (ILDs), including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated ILD (SSc-ILD).[9][10] It has the potential to quantify the extent of active disease and predict progression.[9][11]

| Disease | Tracer | Key Quantitative Findings | Comparison/Control | Reference |

| SSc-ILD | ⁶⁸Ga-FAPI-04 | Median whole lung SUVmean: 0.80 in SSc-ILD vs. 0.50 in controls (p<0.0001). | Healthy Controls | [11][12] |

| SSc-ILD | ⁶⁸Ga-FAPI-04 | Median whole lung SUVmax: 4.40 in SSc-ILD vs. 0.70 in controls (p<0.0001). | Healthy Controls | [11][12] |

| IPF (Preclinical) | ⁶⁸Ga-FAPI | In untreated mice, ⁶⁸Ga-FAPI uptake peaked on day 21 post-bleomycin. | Untreated vs. Pirfenidone-treated mice | [13] |

| fILD | ⁶⁸Ga-FAPI-46 | Dynamic PET imaging showed an early peak and slow signal decrease in fILD lesions. | Distinguished benign fILD from malignant lung cancer lesions. | [9] |

Table 2: Quantitative Data from FAPI-PET Studies in Pulmonary Fibrosis

Myocardial fibrosis is a common endpoint in many cardiovascular diseases, leading to heart failure and arrhythmias.[14] FAPI-PET can visualize fibroblast activation in the myocardium, offering a molecular assessment of the fibrotic process that may precede changes seen on cardiac MRI.[14][15]

| Disease | Tracer | Key Findings | Reference |

| Systemic Sclerosis-related Myocardial Fibrosis | ⁶⁸Ga-FAPI-04 | FAPI uptake was increased in patients with myocardial fibrosis. | [14][15] |

| Dilated Cardiomyopathy (DCM) | ¹⁸F-FAPI-42 | FAPI uptake was intense and diffuse in the myocardium of DCM patients. | [16][17] |

| Dilated Cardiomyopathy (DCM) | ¹⁸F-FAPI-42 | Strong correlation between FAPI uptake and FAP mean fluorescence intensity (p<0.001) and collagen deposition (p<0.05) in explanted hearts. | [16][17] |

| General Cardiovascular Disease | Al¹⁸F-NOTA-FAPI-04 | FAPI uptake showed an inverse relationship with left ventricular systolic function. | [18] |

Table 3: Key Findings from FAPI-PET Studies in Cardiac Fibrosis

Renal fibrosis is the common final pathway for chronic kidney disease (CKD).[19][20] Preclinical studies show that FAPI-PET can non-invasively assess and monitor the progression of renal fibrosis.

| Study Type | Model | Tracer | Key Quantitative Findings | Correlation Coefficients (r) | Reference |

| Preclinical | Adenine-induced CKD Rat | ⁶⁸Ga-FAPI-04 | SUVmax and Target-to-Background Ratio (TBR) were positively correlated with renal fibrosis. | r = 0.9405 (SUVmax), r = 0.9392 (TBR) | [19][20][21] |

| Preclinical | Adenine-induced CKD Rat | ⁶⁸Ga-FAPI-04 | SUVmax was negatively correlated with urine Klotho, a protective protein. | r = -0.5995 | [19][20][21] |

| Preclinical | Renal Fibrosis Model | [⁶⁸Ga]TEFAPI-04 | Fibrotic kidney uptake was 6.43 %ID/g vs. 3.74 %ID/g in healthy kidney at 3h post-injection. | - | [22] |

Table 4: Quantitative Data from FAPI-PET Studies in Renal Fibrosis

Experimental Methodologies

The successful application of FAPI-PET in fibrosis research relies on standardized and well-documented protocols.

-

Liver Fibrosis: Commonly induced in mice or rats using carbon tetrachloride (CCl₄) injections.[8][9]

-

Pulmonary Fibrosis: Induced in mice via intratracheal injection of bleomycin.[9][13]

-

Renal Fibrosis: An adenine-rich diet is administered to rats by gavage to induce CKD and fibrosis.[19][20]

-

Patient Population: Patients with suspected or confirmed fibrotic diseases, such as ILD, liver fibrosis, or systemic sclerosis, are recruited.[8][11][23]

-

Radiopharmaceutical Administration: Patients are typically injected with a dose of a ⁶⁸Ga-labeled FAPI tracer (e.g., 150-250 MBq).[24][25]

-

Imaging Acquisition: PET/CT or PET/MRI scans are generally acquired approximately 1 hour after tracer injection.[24][26] Dynamic imaging may also be performed to assess tracer kinetics.[9]

-

Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the target organs and, for reference, in background tissues like blood pool or muscle. Standardized Uptake Values (SUVmax and SUVmean) and Target-to-Background Ratios (TBR) are calculated.[20][24]

-

Fibrosis Staining: Tissue samples obtained from biopsy or at necropsy are stained to visualize collagen deposition. Common methods include Sirius Red and Masson's trichrome staining.[7][13] The Collagen Proportionate Area (CPA) can be calculated for quantitative analysis.[7]

-

Immunohistochemistry (IHC): Tissue sections are stained with antibodies to confirm the expression of FAP and other markers of activated fibroblasts, such as alpha-smooth muscle actin (α-SMA).[8][15] This validates that the PET signal corresponds to the presence of the target cells.

Biodistribution and Dosimetry

Understanding the biodistribution and radiation dosimetry of FAPI tracers is essential for clinical translation. FAPI tracers generally show rapid clearance from the blood, primarily via the kidneys, and low uptake in most healthy organs, leading to excellent image contrast.[24][26]

| Tracer | Effective Dose (mSv/MBq) | Organs with Highest Dose | Estimated Dose for a 200 MBq Scan (mSv) | Reference |

| ⁶⁸Ga-FAPI-02 | 1.80E-02 | - | ~3.6 | [24][26] |

| ⁶⁸Ga-FAPI-04 | 1.64E-02 | Bladder, Kidneys | ~3.3 | [24][26] |

| ⁶⁸Ga-FAPI-46 | 7.80E-03 | Bladder wall, Ovaries, Red marrow | ~1.6 (tracer only) | [25][27] |

Table 5: Dosimetry Estimates for ⁶⁸Ga-Labeled FAPI Tracers Note: The total effective dose for a PET/CT scan also includes the dose from the CT component, which is typically around 3.7 mSv for a low-dose scan.[27]

Comparison with ¹⁸F-FDG PET

In fibro-inflammatory conditions like IgG4-related disease, FAPI-PET and ¹⁸F-FDG PET appear to visualize different aspects of the pathology. ¹⁸F-FDG uptake reflects metabolic activity, often associated with inflammation, while FAPI uptake is specific to fibroblast activation.[9] In some studies, FAPI-PET detected organ involvement that was negative on FDG-PET.[9][28] Furthermore, after anti-inflammatory treatment, FDG uptake was significantly reduced, while FAPI uptake, reflecting the more chronic fibrotic component, was not.[9] This suggests FAPI-PET is superior for specifically imaging the fibrotic process, whereas FDG is more a marker of inflammation.[13]

Future Directions and Conclusion

FAPI-targeted PET imaging represents a paradigm shift in the evaluation of non-oncologic fibrotic diseases. Its ability to non-invasively and quantitatively assess active fibrosis opens several avenues for future research and clinical application:

-

Early Diagnosis and Risk Stratification: FAPI-PET may identify patients with early-stage or active fibrosis who are at higher risk of progression, allowing for earlier therapeutic intervention.[11]

-

Monitoring Treatment Response: It provides a quantitative biomarker to assess the efficacy of anti-fibrotic therapies, potentially accelerating drug development.[13] Changes in FAPI uptake have been shown to be concordant with responses to anti-fibrotic drugs like nintedanib.[11]

-

Theranostics: The FAP target is also being explored for therapeutic applications. By replacing the diagnostic radionuclide (e.g., ⁶⁸Ga) with a therapeutic one (e.g., Lutetium-177 or Actinium-225), FAPI-based radioligand therapy could one day be used to directly target and destroy activated fibroblasts in fibrotic tissues.

References

- 1. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular imaging of fibroblast activation in systemic sclerosis using [18F]AlF-NOTA-FAPI-04 PET/CT: a prospective cohort study | springermedizin.de [springermedizin.de]

- 3. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of [68Ga]Ga-FAPI-PET as a non-invasive evaluation method of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of [68Ga]Ga-FAPI-PET as a non-invasive evaluation method of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Staging Liver Fibrosis by Fibroblast Activation Protein Inhibitor PET in a Human-Sized Swine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-invasive visualization of liver fibrosis with [68Ga]Ga-DOTA-FAPI-04 PET from preclinical insights to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular imaging for systemic sclerosis-interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 68Ga-FAPI-04 PET-CT for molecular assessment of fibroblast activation and risk evaluation in systemic sclerosis-associated interstitial lung disease: a single-centre, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ard.bmj.com [ard.bmj.com]

- 13. [68Ga]FAPI PET for Imaging and Treatment Monitoring in a Preclinical Model of Pulmonary Fibrosis: Comparison to [18F]FDG PET and CT [mdpi.com]

- 14. auntminnie.com [auntminnie.com]

- 15. ard.bmj.com [ard.bmj.com]

- 16. 18F-FAPI-42 PET Detects Fibroblast Activation in Myocardium in Patients With DCM - American College of Cardiology [acc.org]

- 17. Comparison of 18F-FAPI-42 PET for Detecting Cardiac Fibroblast Activation in Dilated Cardiomyopathy With Histopathology and CMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A clinical study on relationship between visualization of cardiac fibroblast activation protein activity by Al18F-NOTA-FAPI-04 positron emission tomography and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Noninvasive Assessment of Renal Fibrosis of Chronic Kidney Disease in Rats by [68Ga]Ga-FAPI-04 Small Animal PET/CT and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical data support use of [68Ga]TEFAPI-04 as a PET imaging agent for diagnosis of renal disorders | BioWorld [bioworld.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. jnm.snmjournals.org [jnm.snmjournals.org]

- 27. escholarship.org [escholarship.org]

- 28. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Quinoline-Based FAP Inhibitors

Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a compelling target in oncology.[1][2][3] It is highly expressed on cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment in over 90% of epithelial carcinomas, including breast, colorectal, and pancreatic cancers.[1][4][5] Its restricted expression in healthy adult tissues makes FAP an attractive target for developing highly specific diagnostic and therapeutic agents.[2][6][7] Among the various chemical scaffolds investigated, quinoline-based structures have proven to be particularly effective, leading to the development of potent and selective FAP inhibitors (FAPIs) with significant clinical and research applications.[3][8]

This guide provides a comprehensive overview of the discovery, development, and application of quinoline-based FAP inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

FAP Biology and Signaling Pathways

FAP plays a crucial role in tumor progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[2][7][9] It exerts its pro-tumorigenic effects through both its enzymatic (dipeptidyl peptidase and collagenase) activity and non-enzymatic functions.[4][10] FAP expression has been shown to influence several key intracellular signaling pathways that drive cell proliferation, migration, and invasion.[9][10] Downstream targets include the PI3K/AKT, RAS/ERK, and STAT3 pathways.[9][10][11]

Discovery of Quinoline-Based FAP Inhibitors

The development of modern FAP inhibitors was significantly advanced by the discovery of the N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[8][12] This chemical structure provides a foundation for compounds that exhibit both high affinity for FAP and remarkable selectivity over other closely related proteases like Dipeptidyl Peptidase 4 (DPP4/CD26).[12] Structure-activity relationship (SAR) studies have been instrumental in optimizing this scaffold to enhance potency, selectivity, and pharmacokinetic properties for clinical applications, particularly in PET imaging and radioligand therapy.[6][12][13]

Structure-Activity Relationship (SAR)

Systematic modifications of the quinoline core have yielded crucial insights. The position of the nitrogen atom in the quinoline ring is critical for high-affinity binding.[12] The (4-quinolinoyl) arrangement has proven superior to other isomers.[12] Further optimization led to the development of the FAPI-series, such as FAPI-02 and FAPI-04, where modifications to the linker region connecting the quinoline core to a chelator (like DOTA) were explored to improve tumor uptake and retention.[6][14] For instance, the introduction of 4,4-difluoroproline in FAPI-04 improved its pharmacokinetic profile compared to its predecessor, FAPI-02.[6][7]

Quantitative Data on Key Inhibitors

The optimization efforts have resulted in several potent FAP inhibitors. The data below summarizes the inhibitory activity and in vivo tumor uptake for key compounds developed from the quinoline scaffold.

Table 1: Inhibitory Activity of Quinoline-Based FAPIs

| Compound | FAP Affinity (Ki or IC50, nM) | Selectivity over DPP4 | Reference |

|---|---|---|---|

| UAMC1110 (Lead Compound) | 0.9 - 4.1 | >1000-fold | [8][12] |

| FAPI-02 | 3.9 (IC50) | High | [5] |

| FAPI-04 | 1.3 (IC50) | High | [5] |

| FGlc-FAPI | 167 (IC50) | N/A |[15] |

Note: Affinity values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Table 2: In Vivo Tumor Uptake of Radiolabeled FAPIs in Preclinical Models

| Tracer | Tumor Model | Tumor Uptake (SUVmax at 1h p.i.) | Reference |

|---|---|---|---|

| 68Ga-FAPI-02 | HT-1080 FAP-xenograft | 0.88 | [6] |

| 68Ga-FAPI-04 | HT-1080 FAP-xenograft | 1.20 |[6] |

SUVmax: Maximum Standardized Uptake Value; p.i.: post-injection.

Experimental Protocols and Methodologies

The evaluation of novel FAP inhibitors requires a cascade of robust assays to determine their potency, selectivity, cellular activity, and in vivo efficacy.

FAP Inhibitor Screening Workflow

A typical workflow for discovering and validating FAP inhibitors involves a multi-stage process, from initial high-throughput screening to detailed preclinical evaluation.

Key Experimental Protocols

A. Fluorogenic FAP Inhibition Assay

This is a common method for primary screening and determining inhibitor potency (IC50).[16][17][18]

-

Objective: To measure the enzymatic activity of FAP in the presence of varying concentrations of an inhibitor.

-

Principle: The assay uses a specific fluorogenic peptide substrate (e.g., Suc-Gly-Pro-AMC) that is cleaved by FAP to release a fluorescent molecule (AMC). The reduction in fluorescence intensity is proportional to the inhibitory activity of the compound.[16][18]

-

Methodology:

-

Reagents: Purified recombinant human FAP enzyme, FAP assay buffer, fluorogenic substrate, and test compounds.

-

Procedure:

-

Add purified FAP enzyme to the wells of a 96-well microplate.

-

Add serial dilutions of the test inhibitor compound to the wells. A control with no inhibitor is included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the fluorescence kinetically over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

B. Radioligand Binding and Internalization Assay

This assay is crucial for characterizing radiolabeled FAPIs intended for imaging or therapy.[2][6][7]

-

Objective: To quantify the binding, internalization, and retention of a radiolabeled FAPI in FAP-expressing cells.

-

Principle: A radiolabeled FAPI (e.g., 68Ga-FAPI or 177Lu-FAPI) is incubated with cells engineered to express FAP (e.g., HT-1080-FAP). The radioactivity associated with the cell surface (bound) and within the cell (internalized) is measured separately.

-

Methodology:

-

Cell Culture: Plate FAP-expressing cells (and FAP-negative control cells) in multi-well plates and grow to confluence.

-

Procedure:

-

Incubate the cells with the radiolabeled FAPI at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).

-

At each time point, wash the cells with cold PBS to remove unbound tracer.

-

To separate surface-bound from internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) which strips surface-bound ligands. Collect this fraction.

-

Lyse the cells with a lysis buffer (e.g., NaOH) to release the internalized radioactivity. Collect this fraction.

-

-

Data Analysis: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter. Express the results as a percentage of the total added radioactivity, normalized to cell number or protein content.

-

Theranostic Applications and Clinical Translation

A major breakthrough in the field has been the "theranostic" application of quinoline-based FAPIs.[6][14] By chelating different radionuclides to the same FAPI molecule, it can be used for both diagnosis and therapy.

-

Diagnosis (PET/CT Imaging): When labeled with a positron-emitting radionuclide like Gallium-68 (68Ga), tracers such as 68Ga-FAPI-04 can be used for PET/CT imaging to detect FAP-positive tumors with very high contrast and low background activity.[6][19]

-

Therapy (Radioligand Therapy): When labeled with a therapeutic beta-emitter like Yttrium-90 (90Y) or Lutetium-177 (177Lu), the same FAPI can deliver a cytotoxic radiation dose directly to the tumor microenvironment, minimizing damage to healthy tissue.[6][19] Initial clinical studies have shown promising results, including pain reduction in patients with metastatic cancer.[2]

Conclusion

The discovery and development of quinoline-based FAP inhibitors represent a significant advancement in targeting the tumor microenvironment. The N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has provided a robust platform for creating highly potent and selective agents. Through meticulous SAR studies, compounds like FAPI-04 have been developed, demonstrating excellent properties for theranostic applications. The robust set of experimental protocols allows for the continued discovery and refinement of new FAP-targeting molecules. As clinical trials continue, these quinoline-based inhibitors hold the promise of becoming a new pillar in the diagnosis and treatment of a wide range of cancers.[3][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

- 5. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FAP Assay Kit - Creative BioMart [creativebiomart.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. | BioWorld [bioworld.com]

- 20. academic.oup.com [academic.oup.com]

FAPI-4: A Theranostic Revolution for Solid Tumors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease, is a highly specific target expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide array of solid tumors.[1][2][3][4] This restricted expression profile makes it an exceptional candidate for targeted radionuclide imaging and therapy. FAP inhibitors (FAPIs), such as FAPI-4, chelated with diagnostic or therapeutic radionuclides, have emerged as powerful theranostic agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and insights into the underlying signaling pathways.

Mechanism of Action